Product packaging for cis-2-Fluoro-2-phenylcyclopropanamine(Cat. No.:)

cis-2-Fluoro-2-phenylcyclopropanamine

Cat. No.: B10847677
M. Wt: 151.18 g/mol
InChI Key: UJTQURLMCYMANH-BDAKNGLRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

cis-2-Fluoro-2-phenylcyclopropanamine is a fluorinated cyclopropylamine derivative that functions as a potent inhibitor of monoamine oxidase (MAO) enzymes . This compound is a key synthetic analogue of the classic irreversible MAO inhibitor tranylcypromine, with the introduction of fluorine at the 2-position of the cyclopropane ring significantly altering its inhibitory profile and physicochemical properties . Research indicates that the cis-diastereoisomers of 2-fluoro-2-phenylcyclopropylamine exhibit a marked selectivity for MAO-B inhibition over MAO-A, with some cis-analogues demonstrating up to a 27-fold selectivity for MAO-B . This makes them valuable chemical tools for studying the role of MAO-B in neurodegenerative pathways . The compound inactivates MAO enzymes through a proposed mechanism involving initial single-electron transfer to the flavin cofactor, leading to ring opening of the cyclopropylamine and the formation of a reactive intermediate that covalently binds to the enzyme's active site . The introduction of the highly electronegative fluorine atom decreases the pKa of the amine group compared to non-fluorinated parent compounds, which can influence solubility, membrane permeability, and overall pharmacokinetics . This compound is for research use only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10FN B10847677 cis-2-Fluoro-2-phenylcyclopropanamine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H10FN

Molecular Weight

151.18 g/mol

IUPAC Name

(1R,2S)-2-fluoro-2-phenylcyclopropan-1-amine

InChI

InChI=1S/C9H10FN/c10-9(6-8(9)11)7-4-2-1-3-5-7/h1-5,8H,6,11H2/t8-,9+/m1/s1

InChI Key

UJTQURLMCYMANH-BDAKNGLRSA-N

Isomeric SMILES

C1[C@H]([C@]1(C2=CC=CC=C2)F)N

Canonical SMILES

C1C(C1(C2=CC=CC=C2)F)N

Origin of Product

United States

Synthetic Methodologies and Stereochemical Control of Cis 2 Fluoro 2 Phenylcyclopropanamine and Analogues

General Synthetic Approaches for Fluorinated Phenylcyclopropylamines

General strategies for the synthesis of fluorinated phenylcyclopropylamines typically rely on two main pillars: the construction of the fluorinated cyclopropane (B1198618) core and the subsequent introduction or modification of the amine functionality. The timing of fluorination and cyclopropanation is a key consideration, with most routes involving the cyclopropanation of a pre-fluorinated olefin.

Diastereopure Synthesis Strategies

The synthesis of diastereopure 2-fluoro-2-phenylcyclopropylamines has been achieved through methods that establish the relative stereochemistry of the fluorine and amine substituents. acs.orgnih.gov A common approach involves the synthesis of a mixture of diastereomeric cyclopropane precursors, followed by chromatographic separation.

One effective strategy begins with the cyclopropanation of α-fluorostyrene using ethyl diazoacetate. This reaction typically yields a mixture of cis- and trans-ethyl 2-fluoro-2-phenylcyclopropanecarboxylates. researchgate.net These diastereomeric esters can then be separated using column chromatography. Once isolated, each diastereomer is carried forward through a series of reactions to yield the corresponding pure cis or trans amine. A series of para-substituted diastereopure cis- and trans-2-fluoro-2-arylcyclopropylamines have also been synthesized using this general methodology to explore structure-activity relationships. nih.govacs.org

The separated diastereomeric esters are hydrolyzed to their corresponding carboxylic acids. The amine functionality is then introduced via a Curtius rearrangement, which proceeds with retention of configuration, thereby preserving the stereochemistry established at the ester stage. acs.orgnih.gov This sequence ensures the production of diastereomerically pure cis- and trans-2-fluoro-2-phenylcyclopropylamines.

Routes Involving Cyclopropanation Reactions

Cyclopropanation is the cornerstone reaction for creating the three-membered ring of fluorinated phenylcyclopropylamines. The choice of carbene source and catalyst is critical for controlling the reaction's efficiency and stereoselectivity.

A prevalent method is the transition metal-catalyzed reaction of a fluorinated olefin with a diazo compound. For instance, the copper(I)-catalyzed cyclopropanation of α-fluorostyrene with ethyl diazoacetate produces the key cyclopropane carboxylate intermediate. researchgate.net The diastereoselectivity of this reaction can be influenced by the catalyst system employed. While copper(II) acetylacetonate catalysis on α-fluorostyrene results in a nearly 1:1 mixture of cis/trans isomers, the use of bulky porphyrin-ligated metal catalysts can favor the formation of the trans isomer. researchgate.net

Another approach involves the Simmons-Smith reaction, which utilizes a zinc carbenoid, typically formed from diiodomethane and a zinc-copper couple. wikipedia.org While classic Simmons-Smith conditions are often used for non-fluorinated substrates, modifications are necessary for efficient cyclopropanation of electron-deficient fluoroalkenes. bohrium.com

Cyclopropanation Method Substrates Catalyst/Reagent Product (Precursor) Diastereomeric Ratio (cis:trans)
Catalytic Decompositionα-Fluorostyrene, Ethyl diazoacetateCopper(I) triflateEthyl 2-fluoro-2-phenylcyclopropanecarboxylate~1:1
Catalytic Decompositionα-Fluorostyrene, Ethyl diazoacetateCu(acac)₂Ethyl 2-fluoro-2-phenylcyclopropanecarboxylate1:1 researchgate.net

Derivatization from Precursor Structures

Once the fluorinated phenylcyclopropane core is established, typically as a carboxylic acid ester, several transformations are required to install the amine group. The most common and reliable method is the Curtius rearrangement, a versatile reaction for converting carboxylic acids into primary amines. acs.orgnih.govacs.org

The synthetic sequence generally proceeds as follows:

Saponification: The separated diastereopure ethyl 2-fluoro-2-phenylcyclopropanecarboxylate is hydrolyzed to the corresponding carboxylic acid using a base like sodium hydroxide.

Acyl Azide Formation: The carboxylic acid is converted to an acyl chloride using thionyl chloride or oxalyl chloride, which is then reacted with sodium azide to form the acyl azide.

Curtius Rearrangement: The acyl azide is heated in an inert solvent, causing it to lose nitrogen gas and rearrange to an isocyanate.

Hydrolysis: The resulting isocyanate is hydrolyzed with acid to yield the final primary amine, cis- or trans-2-fluoro-2-phenylcyclopropanamine.

This derivatization pathway is highly efficient and, crucially, the rearrangement step occurs with retention of the cyclopropane ring's stereochemistry, ensuring that the diastereopurity of the precursor is transferred to the final amine product. acs.orgnih.gov

Stereoselective and Enantioselective Synthesis

Accessing specific enantiomers of cis-2-fluoro-2-phenylcyclopropanamine requires asymmetric synthesis methodologies. These approaches aim to control the absolute stereochemistry during the formation of the cyclopropane ring, thereby avoiding the need for chiral resolution at a later stage.

Enantioselective Cyclopropanation Using Zinc Carbenoids

The enantioselective Simmons-Smith cyclopropanation reaction provides a powerful tool for constructing chiral cyclopropanes. bohrium.com This method has been successfully applied to the synthesis of fluorocyclopropanes from fluoro-substituted allylic alcohols. The key to achieving high enantioselectivity is the use of a chiral ligand to moderate the zinc carbenoid reagent. scholaris.ca

In this approach, a chiral dioxaborolane ligand, derived from tartaric acid, is used in stoichiometric amounts. scholaris.ca The substrate, a fluoro-substituted allylic alcohol, is believed to coordinate to the zinc carbenoid complex through its hydroxyl group. This coordination directs the methylene transfer from the zinc carbenoid to one face of the double bond, leading to the formation of one enantiomer in excess. This method has demonstrated high yields and excellent enantioselectivities (often >90% ee) for a variety of fluoro-substituted allylic alcohols. scholaris.ca

Substrate Chiral Ligand Yield Enantiomeric Excess (ee)
(Z)-3-Fluoro-1-phenylprop-2-en-1-olDioxaborolane 195%94%
(E)-2-Fluoro-3-phenylprop-2-en-1-olDioxaborolane 184%93%

Data adapted from studies on enantioselective cyclopropanation of fluoro-substituted allylic alcohols. scholaris.ca

Asymmetric Synthesis Approaches for Cyclopropylamines

Beyond directed cyclopropanation, other asymmetric strategies have been developed for the synthesis of chiral cyclopropylamines. These methods often build the chiral amine functionality into the synthetic sequence at an earlier stage. acs.orgnih.gov

One notable approach involves the use of chiral N-sulfinyl imines. acs.orgnih.gov Chiral N-sulfinyl α-chloro ketimines can be treated with Grignard reagents to induce a 1,3-dehydrohalogenation. This forms a cyclopropylideneamine intermediate, which then undergoes a diastereoselective addition of the Grignard reagent to yield chiral N-sulfinyl cyclopropylamines. The sulfinyl group acts as a powerful chiral auxiliary, directing the nucleophilic attack, and can be readily cleaved under acidic conditions to reveal the free chiral cyclopropylamine (B47189). acs.org

Other advanced methods include:

Catalytic Asymmetric Cyclopropanation: Chiral copper(I) or rhodium(II) complexes with bis(oxazoline) or other chiral ligands can catalyze the reaction between olefins and diazoacetates to produce cyclopropanes with high enantioselectivity. researchgate.net Applying this to α-fluorostyrene has yielded trans-2-fluoro-2-phenylcyclopropanecarboxylate with up to 93% ee. researchgate.net

Biocatalysis: Engineered enzymes, such as myoglobin variants, have been used to catalyze the highly diastereo- and enantioselective cyclopropanation of olefins with diazoketone carbene donors. rochester.edunih.gov This chemoenzymatic strategy offers a green and highly selective route to complex chiral cyclopropane scaffolds.

These diverse asymmetric approaches provide a robust toolkit for accessing specific stereoisomers of fluorinated phenylcyclopropylamines, which is essential for medicinal chemistry and drug discovery. acs.orgrsc.org

Separation and Stereochemical Assignment of cis- and trans-Isomers

The synthesis of 2-fluoro-2-phenylcyclopropanamine typically yields a mixture of cis- and trans-diastereomers. The differentiation and separation of these isomers are crucial for isolating the desired stereoisomer for further use. This section details the methodologies employed for the separation of these isomers and the spectroscopic and crystallographic techniques used to determine their relative and absolute stereochemistry.

Chromatographic Separation Techniques for Isomers

The separation of cis- and trans-isomers of 2-fluoro-2-phenylcyclopropanamine and its analogs is commonly achieved through various chromatographic techniques. The choice of method often depends on the scale of the separation and the specific properties of the derivatives.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation of non-volatile isomers. For fluorinated compounds, stationary phases with fluorinated moieties, such as pentafluorophenyl (PFP) columns, can offer unique selectivity due to dipole-dipole, π-π, and ion-exchange interactions, which differ from traditional alkyl (C8 and C18) phases. The separation of cis- and trans-isomers of related cyclopropane derivatives has been successfully achieved using normal-phase HPLC on silica gel columns. The polarity difference between the cis- and trans-isomers, arising from their different spatial arrangements, allows for their differential retention on the stationary phase.

For instance, in the separation of analogous diastereomeric cyclopropyl (B3062369) derivatives, baseline separation has been reported using silica gel chromatography with a mobile phase consisting of a mixture of hexane and ethyl acetate. The more polar isomer typically elutes later than the less polar one. The specific retention times and resolution are highly dependent on the exact molecular structure and the mobile phase composition.

Gas Chromatography (GC) can also be employed for the separation of volatile derivatives of cyclopropanamines. The separation is based on the difference in boiling points and interactions with the stationary phase. For cis- and trans-isomers, which often have very close boiling points, the choice of a suitable capillary column with a specific stationary phase is critical. In the analysis of other cyclic isomers, columns with polar stationary phases have demonstrated good separation of cis- and trans-isomers, where the trans-isomer often elutes before the cis-isomer.

Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for both analytical and preparative separations of stereoisomers. It often provides faster separations and uses less organic solvent compared to HPLC. Chiral stationary phases based on polysaccharide derivatives are commonly used in SFC for the separation of enantiomers and can also be effective for diastereomer separations.

Table 1: Illustrative Chromatographic Conditions for Separation of Cyclopropane Isomers

TechniqueStationary PhaseMobile PhaseElution Order (Hypothetical)
HPLCSilica GelHexane:Ethyl Acetate (e.g., 90:10)trans-isomer followed by cis-isomer
HPLCPentafluorophenyl (PFP)Acetonitrile:WaterDependent on specific interactions
GCCapillary Column (e.g., DB-5)Helium (carrier gas)trans-isomer followed by cis-isomer
SFCChiral Stationary Phase (e.g., Cellulose (B213188) derivative)CO₂ with Methanol modifierDependent on isomer interaction with CSP

This table provides a generalized representation of chromatographic conditions and elution orders based on common practices for separating geometric isomers. Actual results for this compound may vary.

Spectroscopic Methods for Relative Stereochemistry Determination (e.g., NOE, COSY, NOESY Studies)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the determination of the relative stereochemistry of the cis- and trans-isomers of 2-fluoro-2-phenylcyclopropanamine. One-dimensional (1D) and two-dimensional (2D) NMR experiments provide detailed information about the connectivity and spatial proximity of atoms within the molecule.

Proton NMR (¹H NMR): The coupling constants (J-values) between the cyclopropyl protons can provide initial clues about their relative stereochemistry. In general, the vicinal coupling constant between cis-protons on a cyclopropane ring is larger than that between trans-protons. However, in 2-fluoro-2-phenylcyclopropanamine, the fluorine substituent significantly influences the chemical shifts and coupling constants, requiring more advanced techniques for unambiguous assignment.

Correlation Spectroscopy (COSY): The ¹H-¹H COSY experiment is used to identify protons that are coupled to each other (typically through two or three bonds). This helps in assigning the signals of the cyclopropyl protons and the protons of the phenyl and amine groups. While COSY establishes connectivity, it does not directly provide through-space information for stereochemical determination.

Nuclear Overhauser Effect (NOE) Spectroscopy: The Nuclear Overhauser Effect is a phenomenon where the magnetization of a nucleus is affected by the saturation of a nearby nucleus in space. This effect is distance-dependent (proportional to 1/r⁶, where r is the distance between the nuclei) and is therefore a powerful tool for determining the relative stereochemistry.

In a 1D NOE difference experiment, a specific proton resonance is irradiated, and the resulting spectrum shows enhancements for protons that are in close spatial proximity. For this compound, irradiation of one of the cyclopropyl protons would be expected to show an NOE enhancement to the protons of the phenyl ring if they are on the same face of the cyclopropane ring. Conversely, in the trans-isomer, such an enhancement would be absent or significantly weaker.

Nuclear Overhauser Effect Spectroscopy (NOESY): The 2D NOESY experiment provides a map of all through-space correlations within a molecule. Cross-peaks in a NOESY spectrum connect the resonances of protons that are close to each other in space. For this compound, a key NOESY cross-peak would be expected between the cyclopropyl protons and the ortho-protons of the phenyl ring. The presence and intensity of this cross-peak would be a strong indicator of the cis-stereochemistry.

Table 2: Expected NMR Observables for Stereochemical Assignment of 2-Fluoro-2-phenylcyclopropanamine Isomers

NMR TechniqueObservation for cis-IsomerObservation for trans-Isomer
¹H-¹H Coupling Constants J-values between cyclopropyl protons may differ from the trans-isomer.J-values between cyclopropyl protons may differ from the cis-isomer.
NOE Difference Spectroscopy Irradiation of a cyclopropyl proton shows an enhancement of the phenyl proton signals.Irradiation of a cyclopropyl proton shows little to no enhancement of the phenyl proton signals.
NOESY A cross-peak is observed between at least one cyclopropyl proton and the ortho-protons of the phenyl ring.The corresponding cross-peak between the cyclopropyl proton and the phenyl ring protons is absent or very weak.
COSY Establishes the through-bond connectivity of the cyclopropyl protons.Establishes the through-bond connectivity of the cyclopropyl protons.

This table presents expected outcomes from NMR experiments based on the principles of stereochemical analysis. Specific chemical shifts and coupling constants would be required for a definitive assignment of a given sample.

X-ray Crystallography for Absolute Configuration Elucidation

X-ray crystallography is the most definitive method for the unambiguous determination of the three-dimensional structure of a crystalline compound, including its absolute configuration. phenomenex.com By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, a detailed map of the electron density can be generated, revealing the precise positions of all atoms in the crystal lattice.

For this compound, obtaining a suitable single crystal of either the free base or a salt derivative (e.g., hydrochloride or hydrobromide) is a prerequisite for X-ray analysis. The resulting crystal structure would provide precise bond lengths, bond angles, and torsional angles, unequivocally confirming the cis- or trans-relationship between the fluorine, phenyl, and amine substituents on the cyclopropane ring.

In cases where the compound is chiral and has been resolved into its enantiomers, X-ray crystallography can also be used to determine the absolute configuration (R or S) of each stereocenter. This is typically achieved by using anomalous dispersion, where the presence of a heavy atom in the structure or in the counter-ion of a salt allows for the differentiation between the two enantiomers.

The crystal structure of a fluorinated cyclopropane derivative reported in the literature confirmed the stereochemistry unambiguously, highlighting the power of this technique. mdpi.com The structural data from X-ray crystallography, such as the relative orientation of the substituents on the cyclopropane ring, serves as a benchmark for the interpretation of spectroscopic data.

Table 3: Information Obtainable from X-ray Crystallography of 2-Fluoro-2-phenylcyclopropanamine

ParameterInformation Provided
Unit Cell Dimensions The size and shape of the repeating unit in the crystal.
Space Group The symmetry of the crystal lattice.
Atomic Coordinates The precise x, y, and z coordinates of each atom in the molecule.
Bond Lengths and Angles Precise measurements of the distances between atoms and the angles between bonds.
Torsional Angles The dihedral angles between planes defined by sets of four atoms, defining the conformation.
Relative Stereochemistry Unambiguous confirmation of the cis or trans arrangement of substituents.
Absolute Configuration Determination of the R/S configuration of chiral centers (for enantiomerically pure samples).

This table outlines the key structural parameters that can be determined from a successful single-crystal X-ray diffraction analysis.

Structure Activity Relationship Sar Studies of Cis 2 Fluoro 2 Phenylcyclopropanamine Analogues

Influence of Fluorine Substitution on Biological Activity

The introduction of fluorine into the phenylcyclopropylamine scaffold has profound effects on the molecule's properties and biological activity. Fluorine's high electronegativity can alter the pKa and lipophilicity of the compounds, which in turn affects their absorption, distribution, and interaction with target enzymes. nih.gov

Positional Effects of Fluorine on the Cyclopropane (B1198618) Ring

The stereochemistry of the fluorine atom on the cyclopropane ring relative to the amino group is a key determinant of biological activity. nih.gov Studies have shown that the cis and trans diastereomers exhibit different potencies and selectivities.

Specifically, the presence of a fluorine atom in a cis relationship to the amino group has been identified as a structural feature that enhances the inhibition of tyramine (B21549) oxidase. nih.gov For instance, trans-2-fluoro-2-phenylcyclopropylamine was found to be a more potent competitive inhibitor of microbial tyramine oxidase compared to its non-fluorinated counterpart, tranylcypromine. nih.gov The introduction of the fluorine atom into the 2-position of the cyclopropane ring decreases the pKa value of the amine, a factor that influences the molecule's reactivity and solubility at physiological pH. nih.gov

In the context of MAO inhibition, cis-2-fluoro-2-phenylcyclopropanamine analogues are generally less active against MAO-A but show selectivity for MAO-B. researchgate.netnih.gov In contrast, their trans counterparts are low micromolar inhibitors of both MAO-A and MAO-B with moderate MAO-A selectivity. researchgate.netnih.gov

Fluorine in Aromatic Ring Substituents

The placement of fluorine atoms on the aromatic ring of phenylcyclopropylamine analogues also significantly modulates their biological activity. Fluorine's strong electron-withdrawing nature can influence the electronic properties of the phenyl ring and its interaction with the binding sites of target enzymes. nih.govnih.gov

Research has demonstrated that introducing a fluorine substituent on the phenyl ring is a robust strategy for developing potent and selective 5-HT2C agonists. nih.gov For example, the introduction of a fluorine atom at the 3-position of the phenyl ring in 2-phenylcyclopropylmethylamines resulted in a highly selective 5-HT2C agonist. nih.gov Similarly, in a series of 2-phenoxybenzamides, a 4-fluorophenoxy substituent was found to have an advantageous effect on antiplasmodial activity. mdpi.com

The position of the fluorine substituent on the aromatic ring is crucial. For instance, in a series of fluorophenylhydroxamates, meta-difluorophenylhydroxamate exhibited the best inhibitory potency against human HDAC6. nih.gov These findings highlight the importance of the specific placement of fluorine atoms in the aromatic ring for optimizing biological activity. nih.govnih.govnih.gov

Impact of Aromatic Ring Substituents on Biological Potency and Selectivity

The nature and position of substituents on the aromatic ring of this compound analogues play a pivotal role in determining their biological potency and selectivity. Both electron-withdrawing and electron-donating groups can significantly alter the pharmacological profile of these compounds.

Effects of Electron-Withdrawing Groups (e.g., -F, -Cl, -CF3)

Electron-withdrawing groups on the aromatic ring generally have a pronounced effect on the inhibitory activity against monoamine oxidases. In the trans series of 2-aryl-2-fluoro-cyclopropylamines, para-substituted electron-withdrawing groups were found to increase the potency of MAO-A inhibition. researchgate.netnih.gov For example, trans-2-fluoro-2-(para-trifluoromethylphenyl)cyclopropylamine exhibited the best MAO-A/MAO-B selectivity in this series. researchgate.netnih.gov

Conversely, for the inhibition of microbial tyramine oxidase, electron-withdrawing groups like fluorine and chlorine slightly decreased the activity in the more potent trans-isomers. nih.govacs.org This opposing trend highlights the differential requirements of the active sites of MAO and tyramine oxidase. researchgate.net

CompoundSubstituentEnzyme TargetEffect on PotencyReference
trans-2-fluoro-2-(para-trifluoromethylphenyl)cyclopropylamine-CF3 (para)MAO-AIncreased researchgate.netnih.gov
cis-2-fluoro-2-(para-fluorophenyl)cyclopropylamine-F (para)MAO-BSelective Inhibition researchgate.netnih.gov
trans-2-fluoro-2-arylcyclopropylamines-F, -Cl (para)Tyramine OxidaseSlightly Decreased nih.govacs.org

Effects of Electron-Donating Groups (e.g., -CH3, -OCH3)

Electron-donating groups on the aromatic ring also exert a significant influence on the biological activity of these analogues, often in a manner opposite to that of electron-withdrawing groups. For the inhibition of microbial tyramine oxidase, electron-donating substituents were found to increase the potency. nih.govresearchgate.net The para-methyl derivative of trans-2-fluoro-2-phenylcyclopropylamine was approximately 100 times more potent than the parent compound, tranylcypromine. nih.gov

In contrast, for MAO-A inhibition in the trans-series of 2-aryl-2-fluoro-cyclopropylamines, electron-donating groups such as methyl or methoxy (B1213986) had no significant influence on activity. researchgate.netnih.gov This lack of effect on MAO-A, coupled with the enhanced activity against tyramine oxidase, further underscores the distinct structure-activity relationships for these two enzymes. researchgate.net

CompoundSubstituentEnzyme TargetEffect on PotencyReference
trans-2-fluoro-2-(para-methylphenyl)cyclopropylamine-CH3 (para)Tyramine OxidaseIncreased nih.gov
trans-2-aryl-2-fluoro-cyclopropylamines-CH3, -OCH3MAO-ANo significant influence researchgate.netnih.gov

Role of Cyclopropane Ring Substitution and Structural Modifications

The cyclopropane ring is a crucial structural motif in these analogues, providing a rigid scaffold that influences the compound's conformation and interaction with biological targets. nih.gov Modifications to the cyclopropane ring, beyond the introduction of fluorine, can significantly impact biological activity.

The presence of a free amino group directly attached to the cyclopropane ring is a key structural feature for potent tyramine oxidase inhibition. nih.gov The stereochemical arrangement of substituents on the cyclopropane ring is also of paramount importance. As previously discussed, the cis and trans relationship between the fluorine and amino groups dictates selectivity and potency against different enzymes. nih.govresearchgate.netnih.gov

Furthermore, the inherent strain of the cyclopropane ring can influence its reactivity. The introduction of fluorine atoms can further increase this ring strain, potentially making the ring more susceptible to opening, which can be a factor in the mechanism of action for some of these inhibitors. researchgate.net The conformational restrictions imposed by the cyclopropane ring can also reduce the entropic losses upon binding to an enzyme, thereby enhancing binding affinity and potency. researchgate.net

Specific Substitution Patterns on the Cyclopropane Ring

Modifications to the cyclopropane ring of 2-fluoro-2-arylcyclopropylamines have been shown to significantly impact their inhibitory potency. nih.gov In a series of diastereopure cis- and trans-2-fluoro-2-arylcyclopropylamines, the nature of para-substituents on the phenyl ring of the more potent trans-isomer directly influenced activity against microbial tyramine oxidase. nih.gov The introduction of electron-withdrawing groups, such as fluorine or chlorine, resulted in a slight decrease in activity. nih.gov Conversely, the addition of an electron-donating methyl group at the para position enhanced inhibitory activity approximately sevenfold compared to the unsubstituted trans-2-fluoro-2-phenylcyclopropylamine. nih.gov

Structural Extensions on the Amino Group

Extending the structure by substituting the primary amino group has been a fruitful strategy for enhancing the potency and selectivity of cyclopropanamine-based inhibitors. In the development of LSD1 inhibitors, N-alkylation of the amino group with various substituted benzyl (B1604629) moieties has led to compounds with significantly improved inhibitory potencies, often in the single-digit nanomolar range. nih.gov For example, within a series of spirocyclic analogues, the addition of a 3-pyridylmethyl group to the amine of both cis and trans isomers resulted in compounds that were 39-fold and 10-fold more potent, respectively, than their unsubstituted counterparts. nih.gov However, not all substitutions are beneficial; the introduction of a 2-fluoro substituent on the pyridylmethyl group led to a roughly four-fold decrease in potency compared to the unsubstituted pyridylmethyl derivatives. nih.gov This highlights the sensitivity of the enzyme's active site to the electronic and steric properties of the N-substituent.

In other molecular scaffolds, such as those based on (−)-cis-N-normetazocine, the nature of the N-substituent is also critical for modulating receptor binding affinity and functional activity. mdpi.com The length of an N-alkanamido spacer, for instance, can dramatically alter the binding profile at opioid receptors. mdpi.com This general principle underscores the importance of the amino group as a key vector for structural modification in designing targeted inhibitors.

Investigation of Spirocyclic Analogues

Creating spirocyclic systems that incorporate the cyclopropanamine scaffold is an innovative approach to constrain the molecule's conformation, which can lead to enhanced potency and selectivity. By fusing the cyclopropane ring with another ring system, such as in 2′,3′-dihydrospiro[cyclopropane-1,1′-inden]-2-amine, researchers have developed highly potent LSD1 inhibitors. nih.gov These spirocyclic analogues, both in their cis and trans configurations, demonstrated significant improvements in LSD1 inhibition compared to the parent compound, tranylcypromine. nih.gov The rigidified structure is thought to present the pharmacophoric elements in a more optimal orientation for binding within the enzyme's active site. nih.gov

Further modifications to these spirocyclic systems, such as substitutions on the indene (B144670) benzene (B151609) ring or extensions on the amino group, have been explored to refine their activity. nih.gov While some modifications, like adding a biphenyl (B1667301) extension, had mixed results depending on the cyclopropane's stereochemistry, N-benzylation consistently led to a suite of potent and highly selective LSD1 inhibitors. nih.gov This demonstrates that combining the conformational restriction of a spirocycle with optimized substitutions on the amino group is a powerful strategy for developing high-affinity enzyme inhibitors. nih.gov

Stereochemical Influence on Biological Activity and Selectivity

The three-dimensional arrangement of atoms—stereochemistry—plays a pivotal role in the biological activity of 2-fluoro-2-phenylcyclopropanamine analogues. The relative orientation of the substituents on the cyclopropane ring (cis vs. trans) and the absolute configuration of the chiral centers are critical determinants of inhibitory potency and selectivity.

Comparison of cis- vs. trans-Isomer Potency and Selectivity

The relative stereochemistry of the fluorine and amino groups on the cyclopropane ring gives rise to cis and trans diastereomers, which often exhibit distinct biological profiles. In studies of 2-fluoro-2-arylcyclopropylamines as inhibitors of microbial tyramine oxidase, the trans-isomers (where the fluorine and amino groups are on opposite sides of the ring) were consistently found to be more potent than their corresponding cis-counterparts. nih.gov

This trend is also observed in the context of LSD1 inhibition. While both cis and trans isomers of 2-phenylcyclopropylamine (PCPA) derivatives can inhibit the enzyme, the trans isomers have historically been the focus for developing potent inhibitors. nih.gov However, systematic studies have shown that cis isomers can also be potent inhibitors. nih.gov For instance, in a series of spirocyclic analogues, the trans-isomer 8a was a more potent LSD1 inhibitor than the cis-isomer 8b . nih.gov Yet, upon N-substitution, the potency gap can narrow or even invert. The N-substituted cis-isomer 15b was found to be more potent than its trans-counterpart 15a , showcasing that the influence of cis/trans geometry is context-dependent and can be modulated by other structural modifications. nih.gov

Compound Seriestrans-Isomer Potency (LSD1 IC₅₀)cis-Isomer Potency (LSD1 IC₅₀)Finding
Unsubstituted Spiroindene nih.gov8a : 22 nM8b : 99 nMtrans isomer is ~4.5x more potent.
N-(4-fluorobenzyl) Spiroindene nih.gov15a : 1.7 nM15b : 1.2 nMPotencies are comparable, with the cis isomer being slightly more potent.
N-(3-pyridylmethyl) Spiroindene nih.gov21a : 2.2 nM21b : 2.5 nMPotencies are nearly equivalent.

Effects of Absolute Configuration on Inhibitory Activity (e.g., (1S,2S)-enantiomer)

Beyond the relative cis/trans arrangement, the absolute configuration of the chiral centers in the cyclopropane ring is a crucial factor for biological activity. Enantiomers, which are non-superimposable mirror images of each other, can have dramatically different potencies.

For trans-2-fluoro-2-phenylcyclopropylamine, the inhibitory activity against tyramine oxidase is highly dependent on the absolute configuration. nih.gov The (1S,2S)-enantiomer was identified as an excellent inhibitor of the enzyme, whereas its mirror image, the (1R,2R)-enantiomer, was found to be virtually inactive. nih.gov This stark difference underscores the importance of a precise stereochemical fit between the inhibitor and the enzyme's active site. The enzyme's chiral environment can effectively differentiate between the two enantiomers, binding productively to one but not the other. nih.gov This principle is fundamental in drug design, where isolating the more active enantiomer can lead to a more potent and selective therapeutic agent. nih.gov

CompoundEnantiomerBiological Activity (Tyramine Oxidase)
trans-2-fluoro-2-phenylcyclopropylamine nih.gov(1S,2S)Excellent inhibitor
trans-2-fluoro-2-phenylcyclopropylamine nih.gov(1R,2R)Essentially inactive

Mechanistic Investigations of Cis 2 Fluoro 2 Phenylcyclopropanamine As an Enzyme Inhibitor

Interactions with Monoamine Oxidases (MAO-A and MAO-B)

cis-2-Fluoro-2-phenylcyclopropanamine and its analogues have been systematically evaluated as inhibitors of the two monoamine oxidase isozymes, MAO-A and MAO-B. These enzymes are critical for the metabolism of neurotransmitters, and their inhibition is a key strategy in the treatment of neurological and psychiatric disorders.

Research has demonstrated that fluorinated phenylcyclopropylamines, including analogues of this compound, act as mechanism-based inhibitors of both MAO-A and MAO-B. nih.govresearchgate.net This mode of inhibition is characterized by its time- and concentration-dependent nature. nih.gov Unlike simple competitive inhibitors that bind reversibly to the enzyme, a mechanism-based inhibitor is a substrate that is catalytically converted by the enzyme into a reactive species. This species then forms a covalent bond with the enzyme, leading to its irreversible inactivation. The presence of the fluorine atom on the cyclopropane (B1198618) ring has been found to increase the inhibitory activity against both MAO isozymes. nih.govresearchgate.net

The irreversible inhibition of MAO enzymes by cyclopropylamine (B47189) derivatives is understood to proceed through the formation of a stable covalent adduct with the enzyme's essential flavin adenine (B156593) dinucleotide (FAD) cofactor. While direct structural studies on the adduct formed specifically by this compound with MAO are not extensively detailed in the literature, mechanistic investigations of related cis-cyclopropylamines provide strong evidence for this pathway. nih.gov Studies involving the inactivation of MAO-A by other cis-cyclopropylamine derivatives have shown spectral changes, such as bleaching at 456 nm and increased absorbance around 400 nm, which are consistent with the chemical modification of the FAD cofactor. nih.gov This suggests that the mechanism involves the oxidative activation of the cyclopropylamine by the FAD cofactor, followed by the nucleophilic attack of the flavin on the activated inhibitor, resulting in a stable, covalently linked inhibitor-FAD adduct.

A significant finding in the study of fluorinated phenylcyclopropylamines is the profound effect of the fluorine substituent on isozyme selectivity. nih.govresearchgate.net The parent compound, 1-phenylcyclopropylamine (tranylcypromine), is known to be a more selective inhibitor of MAO-B. However, the introduction of a fluorine atom at the 2-position of the cyclopropane ring reverses this selectivity, making this compound a potent and selective inhibitor of MAO-A. nih.govresearchgate.net This reversal of selectivity is a critical aspect of its pharmacological profile.

Furthermore, stereochemistry plays a crucial role in its potency. The (1S,2S)-enantiomer of 2-fluoro-2-phenylcyclopropylamine has been identified as a more potent inhibitor of both MAO-A and MAO-B compared to its (1R,2R)-enantiomer. nih.gov This indicates that despite the presence of the fluorine atom, the stereochemical preference for binding to the MAO active site is similar to that observed for tranylcypromine.

Table 1: Summary of MAO Inhibition Characteristics for this compound Analogues

CharacteristicFindingSource(s)
Inhibition Type Mechanism-Based (Time- and Concentration-Dependent) nih.govresearchgate.net
Target Cofactor Flavin Adenine Dinucleotide (FAD) nih.gov
Primary Selectivity MAO-A nih.govresearchgate.net
Potent Stereoisomer (1S,2S)-enantiomer nih.gov

Interactions with Lysine-Specific Demethylase 1 (LSD1)

Lysine-specific demethylase 1 (LSD1, also known as KDM1A) is another important flavin-dependent amine oxidase that is a target for phenylcyclopropylamine-based inhibitors. LSD1 plays a key role in epigenetic regulation by demethylating histone proteins, and its dysregulation is implicated in various cancers.

The mechanism of LSD1 inhibition by phenylcyclopropylamine derivatives mirrors that of MAO inhibition, involving the formation of a covalent adduct with the FAD cofactor. researchgate.netnih.gov This has been confirmed by structural and kinetic studies of various trans-2-phenylcyclopropylamine derivatives in complex with LSD1. researchgate.netacs.org

Table 2: Inhibitory Potency of Related Phenylcyclopropylamine Isomers against LSD1

CompoundK_i (μM)Source(s)
cis-2-Phenylcyclopropylamine (B1637850)5.9 researchgate.net
trans-2-Phenylcyclopropylamine2.9 researchgate.net

Comparative Inhibition Studies of LSD1 versus MAOs

The introduction of a fluorine atom to the 2-position of the phenylcyclopropylamine scaffold significantly influences its inhibitory activity and selectivity between Lysine-Specific Demethylase 1 (LSD1) and the related monoamine oxidases (MAOs). Research into structurally analogous compounds, such as trans-2-fluoro-2-phenylcyclopropylamine (2-PFPA), reveals a notable shift in potency. For instance, 2-PFPA demonstrated a 5.5-fold increase in the inactivation efficiency (k_inact/K_I) for LSD1 inhibition when compared to its non-fluorinated counterpart, trans-2-phenylcyclopropylamine (2-PCPA). nih.gov Conversely, its inhibitory effect on MAO-A was substantially diminished, with a 40-fold decrease in the k_inact/K_I value. nih.gov This suggests that the fluorine substitution creates a repulsive effect within the MAO-A active site, supporting computational models used for inhibitor design. nih.gov

Further modifications to the phenyl ring of fluorinated phenylcyclopropylamines have been shown to enhance this selectivity. The addition of fluorine at the meta position, as in the derivative S2101, led to a 15-fold and 6-fold decrease in MAO-B inhibition and an 18-fold and 5-fold decrease in MAO-A inhibition for related compounds, respectively, when compared to 2-PCPA. nih.gov This strategic fluorination can yield inhibitors with a significantly improved therapeutic window, achieving over 250-fold greater selectivity for LSD1 over MAO-B. nih.gov The mechanism of inhibition for this class of compounds involves the irreversible formation of a covalent adduct with the flavin adenine dinucleotide (FAD) cofactor within the enzyme's active site. acs.org

Comparative Enzyme Inhibition by Phenylcyclopropylamine Derivatives

CompoundTarget EnzymeInhibition Metric (kinact/KI, M-1s-1)Selectivity vs. 2-PCPA
2-PFPALSD13215.5-fold increase
2-PCPALSD1~58Reference
2-PFPAMAO-AData indicates 40-fold decrease vs. 2-PCPA40-fold decrease
2-PCPAMAO-A~10,000Reference

Interactions with Microbial Tyramine (B21549) Oxidase

This compound and its analogs have been investigated as inhibitors of microbial tyramine oxidase from Arthrobacter sp. nih.govacs.org Studies involving a series of diastereopure cis- and trans-2-fluoro-2-arylcyclopropylamines confirmed that these compounds act as competitive inhibitors of this enzyme. nih.govacs.org The inhibitory potency is highly dependent on both the stereochemistry and the substitution pattern on the aromatic ring. nih.gov

The activity is profoundly influenced by the absolute configuration of the molecule. For the related trans-2-fluoro-2-phenylcyclopropylamine, the (1S,2S)-enantiomer was identified as an excellent inhibitor of tyramine oxidase, while the (1R,2R)-enantiomer was found to be virtually inactive. nih.gov This highlights a strict stereochemical requirement for effective binding and inhibition. nih.gov

Furthermore, the nature of substituents at the para-position of the phenyl ring systematically affects inhibitory strength. In the more potent trans-isomer series, electron-withdrawing groups like fluorine or chlorine were found to slightly decrease activity. nih.gov In contrast, an electron-donating methyl group enhanced the inhibitory activity by approximately sevenfold compared to the unsubstituted trans-2-fluoro-2-phenylcyclopropylamine. nih.gov

Ligand Binding to Sigma Receptors (σ1 and σ2)

Stereoisomeric 2-aryl-2-fluoro-cyclopropan-1-amines have been identified as a novel class of ligands for sigma (σ) receptors, exhibiting varying affinities and selectivities for the σ1 and σ2 subtypes. nih.gov Research into this class of compounds shows that substitutions on the aryl ring are a key determinant of binding potency and selectivity. nih.gov

Generally, compounds with substituents at the 4-position of the phenyl ring are significantly more active than their 3-substituted counterparts. nih.gov Within this class, specific isomers show preferential binding to one sigma receptor subtype over the other. For example, trans-2-Fluoro-2-(4-methoxyphenyl)cyclopropan-1-amine emerged as the most potent σ1 receptor ligand with a K_i value of 4.8 nM. nih.gov In contrast, cis-2-fluoro-2-(4-trifluoromethylphenyl)cyclopropan-1-amine, an analog of the subject compound, was identified as the most potent σ2 receptor ligand in the tested series, with a K_i value of 95 nM. nih.gov This demonstrates that subtle changes in stereochemistry and substitution can tune the selectivity between the two sigma receptor subtypes.

Sigma Receptor Binding Affinities of Fluorinated 2-Arylcyclopropan-1-amines

Compoundσ1 Receptor Ki (nM)σ2 Receptor Ki (nM)
trans-2-Fluoro-2-(4-methoxyphenyl)cyclopropan-1-amine4.8Not Reported
cis-2-Fluoro-2-(4-trifluoromethylphenyl)cyclopropan-1-amineNot Reported95

Computational and Molecular Modeling Studies

Computational and molecular modeling studies, including ligand docking simulations and X-ray crystallography of analogous inhibitors, provide critical insights into the binding mechanism of fluorinated phenylcyclopropylamines. researchgate.net These compounds function as irreversible inhibitors by forming a covalent bond with the FAD cofactor in the active site of enzymes like LSD1. researchgate.netresearchgate.net

The introduction of fluorine at the 2-position of the cyclopropane ring induces specific changes in the enzyme's active site geometry. researchgate.net When comparing the crystal structure of LSD1 bound to 2-PFPA with its non-fluorinated analog (2-PCPA), it was observed that residues surrounding the FAD cofactor—such as I356, V333, Y761, T335, L706, and F538—moved slightly away from the reactive cavity. researchgate.net This suggests that the active site expands to create more space to accommodate the fluorine atoms of the inhibitor. researchgate.net This binding prevents the substrate from accessing the FAD cofactor, thereby inhibiting the enzyme's demethylase activity. researchgate.net The stability of this inhibitor-FAD adduct is further enhanced by interactions with these surrounding LSD1 residues. researchgate.net These detailed structural insights are crucial for the rational design of next-generation inhibitors with improved potency and selectivity. researchgate.net

Quantum Chemical Calculations on Cyclopropane Derivatives

Quantum chemical calculations are instrumental in elucidating the electronic structure and properties of molecules, offering insights that are often inaccessible through experimental means alone. In the study of cyclopropane derivatives, ab initio calculations have been employed to understand the influence of substituents on the geometric and electronic characteristics of the cyclopropyl (B3062369) ring.

For instance, ab initio calculations of double zeta quality have been performed on cyclopropyl fluoride (B91410) and 1,1-difluorocyclopropane. capes.gov.br These studies, which included partial geometry optimization, allow for a comparison with the parent cyclopropane molecule. The primary aim of such calculations is to explain the structural differences that arise from the introduction of fluorine atoms. capes.gov.br The high electronegativity of fluorine induces significant changes in bond lengths and angles within the cyclopropane ring. These calculations reveal the redistribution of electron density upon fluorination, which is critical for understanding the molecule's reactivity and interaction with biological targets.

While specific quantum chemical data for this compound is not extensively published, the principles derived from studies on simpler fluorinated cyclopropanes are applicable. The introduction of a fluorine atom is known to alter the charge distribution across the molecule significantly. This is a key factor in how the molecule docks into an enzyme's active site and participates in electrostatic interactions.

Computational models, such as those at the M06-2X/def2-TZVP level of theory, have been used to generate extensive databases of organic molecules, including radical species and their closed-shell counterparts. nih.gov These databases provide optimized 3D geometries, enthalpies, Gibbs free energies, and Mulliken charges. nih.gov Although a specific entry for this compound might not be present, the collective data for related structures can be used to predict its properties with a reasonable degree of accuracy.

The following table summarizes key computational parameters that are typically determined through quantum chemical calculations for cyclopropane derivatives, based on the types of data generated in large-scale computational studies.

ParameterDescriptionRelevance to Enzyme Inhibition
Optimized Geometry The lowest energy 3D arrangement of atoms, including bond lengths and angles.Determines the molecule's shape and complementarity to the enzyme's active site.
Mulliken Charges A measure of the partial atomic charges on each atom in the molecule.Indicates regions of positive and negative electrostatic potential, crucial for ionic bonds and hydrogen bonding with the enzyme.
HOMO-LUMO Gap The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).A smaller gap can indicate higher reactivity, which is relevant for covalent inhibitors.
Gibbs Free Energy The thermodynamic potential that can be used to calculate the maximum reversible work that may be performed by a thermodynamic system at a constant temperature and pressure.Provides insight into the stability of the molecule and the spontaneity of its binding to an enzyme.
Dipole Moment A measure of the separation of positive and negative electrical charges within a molecule.Influences the overall polarity of the molecule and its interaction with polar and non-polar environments within the enzyme.

This table is a representation of typical data obtained from quantum chemical calculations and is for illustrative purposes.

Correlation of Molecular Descriptors with Biological Activity

The biological activity of a potential drug molecule is intrinsically linked to its physicochemical properties, which can be quantified by molecular descriptors. The process of identifying and correlating these descriptors with biological activity is a cornerstone of modern drug design, often referred to as Quantitative Structure-Activity Relationship (QSAR) studies.

For cyclopropylamine derivatives, several molecular descriptors have been shown to be critical for their activity as enzyme inhibitors. nih.gov In a study of cyclopropylamine-containing cyanopyrimidines as Lysine Specific Demethylase 1 (LSD1) inhibitors, computational predictions of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties were performed. nih.gov These calculations revealed that descriptors such as aqueous solubility, gastrointestinal (GI) absorption, and the absence of blood-brain barrier (BBB) permeability were important for the drug-like properties of these compounds. nih.gov

Furthermore, the electronic nature of substituents on the phenyl ring has been found to significantly influence anticancer activity. nih.gov The presence of electron-donating groups at the para-position of the phenyl ring was correlated with enhanced activity. nih.gov This suggests that the electronic properties of the phenyl ring, which can be modulated by substituents, are a key determinant of the biological efficacy of this class of compounds.

In the context of this compound, several molecular descriptors are expected to be highly relevant to its enzyme inhibitory activity. The introduction of a fluorine atom can have a profound effect on multiple descriptors. For example, fluorine can alter the lipophilicity (log P) of the molecule, which in turn affects its ability to cross cell membranes and its binding to hydrophobic pockets within an enzyme. A study on fluoroalkyl-substituted cyclopropanecarboxylic acids and cyclopropylamines systematically evaluated the influence of fluoroalkyl substituents on acidity (pKa) and lipophilicity (log P). acs.org

The following table outlines key molecular descriptors and their expected influence on the biological activity of this compound as an enzyme inhibitor.

Molecular DescriptorDefinitionExpected Influence on Biological Activity
Log P The logarithm of the partition coefficient between octanol (B41247) and water, a measure of lipophilicity.A balanced log P is often required for optimal absorption, distribution, and target engagement. Fluorination can increase lipophilicity.
pKa The acid dissociation constant, which indicates the extent of ionization at a given pH.The ionization state of the amine group is critical for forming salt bridges and hydrogen bonds with the enzyme target.
Molecular Weight The mass of one mole of the substance.Generally, lower molecular weight is preferred for better oral bioavailability (Lipinski's Rule of Five).
Hydrogen Bond Donors/Acceptors The number of functional groups capable of donating or accepting hydrogen bonds.Essential for specific interactions with amino acid residues in the enzyme's active site. The amine group is a key hydrogen bond donor.
Polar Surface Area (PSA) The sum of the surface areas of polar atoms in a molecule.Correlates with drug transport properties, including intestinal absorption and brain penetration.

This table is a representation of typical molecular descriptors and their general influence on biological activity.

Conformational Analysis and Hyperconjugative Interactions

The three-dimensional shape, or conformation, of a molecule is a critical factor in its ability to bind to a biological target. For a molecule like this compound, which possesses a rigid cyclopropane core but also flexible substituents, understanding its preferred conformation is key to elucidating its mechanism of action.

Conformational analysis of cyclopropane derivatives can be performed using a variety of experimental and computational techniques. X-ray crystallography provides definitive information about the solid-state conformation, while NMR spectroscopy in solution can reveal the average conformation and the dynamics of conformational exchange. acs.org Computational methods, such as Density Functional Theory (DFT), are powerful tools for calculating the relative energies of different conformers and the energy barriers between them. chemrxiv.org

For 2-phenylcyclopropylamine, the relative orientation of the phenyl ring and the amine group with respect to the cyclopropane ring is of particular interest. The trans and cis isomers will adopt different low-energy conformations, which can lead to different binding affinities and selectivities for their target enzymes. The absolute configuration of (+)- and (-)-trans-2-phenylcyclopropylamine hydrochloride has been determined, highlighting the importance of stereochemistry in the biological activity of these compounds. nih.gov

Hyperconjugation is a stabilizing interaction that results from the delocalization of electrons from a filled bonding orbital to an adjacent empty or partially filled anti-bonding orbital. In cyclopropane systems, hyperconjugative interactions between the bent C-C bonds of the ring and the orbitals of substituents can have a significant impact on conformation and reactivity.

In the case of this compound, several hyperconjugative interactions are plausible:

σC-C → σC-F:* Interaction between the C-C bonds of the cyclopropane ring and the anti-bonding orbital of the C-F bond. This can influence the length and strength of the C-F bond.

nN → σC-C:* Interaction between the lone pair of the nitrogen atom in the amine group and the anti-bonding orbitals of the cyclopropane ring. This can affect the rotational barrier around the C-N bond and the basicity of the amine.

A computational study on cyclopropane radical cations has shown that hyperconjugation can play a key role in determining the reactivity of these species. researchgate.net The extent of hyperconjugation was found to be dependent on the dihedral angles of β-hydrogens with respect to the p-orbitals bearing the spin density. researchgate.net While this compound is not a radical cation, the principles of stereoelectronic control by hyperconjugation are still relevant to its ground-state conformation and its interactions within an enzyme active site.

The following table summarizes the key low-energy conformers of a generic 2-phenylcyclopropylamine and the hyperconjugative interactions that stabilize them.

ConformerDescription of Phenyl and Amine Group OrientationsKey Stabilizing Hyperconjugative Interactions
Gauche The phenyl and amine groups are staggered with respect to each other.Favorable overlap between the phenyl π-system and the cyclopropane Walsh orbitals.
Eclipsed The phenyl and amine groups are aligned with each other.Potentially destabilizing due to steric hindrance, but may be stabilized by specific hyperconjugative effects in certain substituted analogs.
Bisected The plane of the phenyl ring is perpendicular to the plane of the cyclopropane ring.Maximizes hyperconjugative interactions between the phenyl ring and the C-C bonds of the cyclopropane ring.

This table is a generalized representation of possible conformers and is for illustrative purposes.

Role of Cis 2 Fluoro 2 Phenylcyclopropanamine As a Chemical Probe in Biological Systems

Investigation of Enzyme Catalytic Mechanisms

cis-2-Fluoro-2-phenylcyclopropanamine serves as a valuable tool for investigating the catalytic mechanisms of enzymes, particularly monoamine oxidases (MAOs). The introduction of a fluorine atom to the cyclopropane (B1198618) ring significantly influences the compound's interaction with these enzymes, providing insights into their structure and function.

Research has shown that the presence of fluorine on the cyclopropane ring of phenylcyclopropylamine analogues leads to an increase in their inhibitory activity against both MAO-A and MAO-B. nih.gov This suggests that the electronegativity and size of the fluorine atom play a crucial role in the binding and inactivation of the enzyme. The inhibition by these fluorinated compounds is time- and concentration-dependent, indicating a mechanism-based inactivation, where the inhibitor is processed by the enzyme's catalytic machinery to a reactive species that then irreversibly binds to the enzyme. nih.gov

Furthermore, studies on different stereoisomers of fluorinated phenylcyclopropylamines have revealed that the enzyme's active site exhibits stereoselectivity. For instance, the (1S,2S)-2-fluoro-2-phenylcyclopropylamine enantiomer is a more potent inhibitor of both MAO-A and MAO-B compared to its (1R,2R)-enantiomer. nih.gov This stereochemical preference provides valuable information about the three-dimensional arrangement of the enzyme's active site and the specific orientation required for inhibitor binding and activity.

The mechanism of inactivation of MAO by related phenylcyclopropylamines, such as tranylcypromine, involves the formation of an adduct with the enzyme. nih.gov While the exact structure of the adduct with this compound is a subject of ongoing research, it is believed to involve a covalent bond formation with the flavin cofactor of the enzyme. This inactivation mechanism contrasts with competitive inhibitors that bind reversibly to the active site.

Exploring Target Protein Interactions

The primary target proteins for this compound are the flavoenzymes monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B). nih.gov These enzymes are responsible for the oxidative deamination of various neurotransmitters, including dopamine, norepinephrine, and serotonin (B10506). drugs.com By inhibiting these enzymes, this compound increases the levels of these neurotransmitters in the brain.

The interaction of this compound with MAO is complex and involves several key features. The presence of the fluorine atom at the 2-position of the cyclopropane ring has been shown to reverse the selectivity of inhibition compared to its non-fluorinated parent compound, 1-phenylcyclopropylamine. nih.gov While 1-phenylcyclopropylamine is a selective inhibitor of MAO-B, the fluorinated analogue becomes a potent and selective inhibitor of MAO-A. nih.gov This switch in selectivity highlights the critical role of the fluorine substitution in modulating the interaction with the two MAO isoforms.

The inhibition of both MAO-A and MAO-B by fluorinated phenylcyclopropylamines is time- and concentration-dependent, which is characteristic of mechanism-based inhibitors. nih.gov This type of inhibition implies that the compound acts as a substrate for the enzyme, which then converts it into a reactive species that covalently modifies and inactivates the enzyme.

The stereochemistry of the inhibitor also plays a significant role in its interaction with the target proteins. The (1S,2S)-enantiomer of 2-fluoro-2-phenylcyclopropylamine is a more potent inhibitor of both MAO-A and MAO-B than the (1R,2R)-enantiomer. nih.gov This enantioselectivity suggests that the active sites of MAO-A and MAO-B have specific spatial requirements for optimal binding and inhibition.

Inhibitory Activity of Phenylcyclopropylamine Analogues

CompoundTarget Enzyme(s)Effect of FluorinationSelectivity
This compoundMAO-A, MAO-BIncreased inhibitory activitySelective for MAO-A
1-PhenylcyclopropylamineMAO-B-Selective for MAO-B
(1S,2S)-2-Fluoro-2-phenylcyclopropylamineMAO-A, MAO-BMore potent inhibitor-
(1R,2R)-2-Fluoro-2-phenylcyclopropylamineMAO-A, MAO-BLess potent inhibitor-

Development of Pharmacological Tools for Research

This compound and its analogues have been instrumental in the development of pharmacological tools for studying the monoaminergic system. Their ability to selectively inhibit MAO isoforms makes them valuable probes for dissecting the specific roles of MAO-A and MAO-B in various physiological and pathological processes.

The fluorination of phenylcyclopropylamines has been a key strategy in creating more potent and selective MAO inhibitors. nih.gov The discovery that fluorination at the 2-position of 1-phenylcyclopropylamine reverses its selectivity from MAO-B to MAO-A provided researchers with a novel tool to specifically modulate MAO-A activity. nih.gov This is significant because MAO-A and MAO-B have different substrate specificities and are implicated in different neurological and psychiatric conditions.

These fluorinated compounds are used in preclinical research to investigate the consequences of selective MAO inhibition. For example, by using a selective MAO-A inhibitor, researchers can study the effects of increased levels of serotonin and norepinephrine, which are preferentially metabolized by MAO-A. This has implications for understanding and potentially treating conditions like depression and anxiety disorders. drugs.com

The time- and concentration-dependent inhibition exhibited by these compounds allows for controlled and long-lasting inactivation of the target enzymes, which is advantageous for many experimental designs. nih.gov The development of radiolabeled versions of these inhibitors could also enable their use in imaging studies, such as positron emission tomography (PET), to visualize the distribution and density of MAO enzymes in the brain in vivo.

Derivatization and Advanced Analog Development

Synthesis of Substituted Analogues for Enhanced Potency and Selectivity

The strategic modification of the cis-2-Fluoro-2-phenylcyclopropanamine core structure is a key approach to developing more potent and selective therapeutic agents. A primary strategy involves the introduction of substituents, particularly halogens like fluorine, onto the phenyl ring of the 2-phenylcyclopropylmethylamine (2-PCPMA) scaffold. nih.gov This approach aims to leverage the strong electron-withdrawing effects of fluorine and the metabolic stability of the carbon-fluorine bond to enhance drug-like properties. nih.gov

Research into fluorinated 2-PCPMA derivatives has led to the identification of potent and selective agonists for the 5-HT2C serotonin (B10506) receptor, a promising target for treating central nervous system disorders like obesity and schizophrenia. nih.gov Achieving high selectivity for the 5-HT2C receptor over the 5-HT2B and 5-HT2A subtypes is a significant challenge due to their structural homology. Agonism at the 5-HT2B receptor is associated with risks of valvular hypertrophy, making selectivity essential for safety. nih.gov

The synthesis of these advanced analogues often involves a key step of transition metal-catalyzed [2+1]-cycloaddition between a diazo compound and an aromatic vinyl fluoride (B91410) to construct the crucial fluorinated cyclopropane (B1198618) moiety. nih.gov Subsequent chemical steps, such as deprotection of a protecting group, yield the final primary amine derivative. nih.gov Through this systematic structural optimization, new series of fluorinated 5-HT2C agonists have been designed and synthesized. nih.gov

Table 1: Research Findings on Substituted Analogues

Compound ID Substitution Key Finding
(+)-21a Fluorinated 2-PCPMA derivative Displays high potency as a 5-HT2C receptor agonist. nih.gov
(+)-21b Fluorinated 2-PCPMA derivative Shows high potency and no detectable 5-HT2B agonism, with reasonable selectivity against the 5-HT2A receptor. nih.gov
(+)-21c Fluorinated 2-PCPMA derivative Exhibits high potency as a 5-HT2C receptor agonist. nih.gov

This table is generated based on findings for a series of fluorinated 2-phenylcyclopropylmethylamines, representing a class of compounds to which this compound belongs.

Incorporating the Cyclopropane Ring into Complex Bioactive Architectures

The rigid three-dimensional structure of the cyclopropane ring present in this compound makes it a highly valuable scaffold or building block for constructing more complex, multifunctional molecules. Bioactive scaffolds are core structures in a molecule that are responsible for its biological activity. biolmolchem.com Pyrroles and maleimides are other examples of heterocyclic compounds that act as key scaffolds in a wide range of natural and synthetic bioactive molecules. biolmolchem.comresearchgate.net

Incorporating a constrained ring system like 2-fluoro-2-phenylcyclopropane into a larger molecular framework can confer specific conformational properties, influencing how the molecule interacts with biological targets. This strategy is employed to develop novel therapeutics where the cyclopropane unit serves to orient other functional groups in a precise manner, potentially enhancing binding affinity and specificity.

Advanced Analytical Methods in the Study of Cis 2 Fluoro 2 Phenylcyclopropanamine

Spectrometric Techniques for Compound Characterization

Spectrometric methods are fundamental to the elucidation of the molecular structure of cis-2-Fluoro-2-phenylcyclopropanamine. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide detailed information about the compound's atomic arrangement and mass.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the connectivity and spatial relationship of atoms within a molecule. For this compound, ¹H NMR and ¹³C NMR spectra would provide characteristic signals for the protons and carbons in the phenyl ring and the cyclopropyl (B3062369) moiety. The presence of fluorine introduces additional complexity and information through ¹⁹F NMR and spin-spin coupling between fluorine and adjacent protons or carbons, which can be invaluable for confirming the cis stereochemistry. While specific spectral data for this compound is not widely published in readily accessible literature, related studies on similar fluorinated cyclopropane (B1198618) derivatives utilize these techniques extensively for structural verification. For instance, the analysis of analogous compounds often involves detailed 2D NMR experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) to definitively assign all proton and carbon signals and confirm the compound's constitution.

Mass Spectrometry (MS) is employed to determine the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming the molecular formula of C₉H₁₀FN. phenomenex.com The monoisotopic mass of this compound is calculated to be 151.079727485 Da. phenomenex.com Furthermore, fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can offer structural insights. The fragmentation of related phenylcyclopropylamines often involves cleavage of the cyclopropane ring and loss of the amino group, and the presence of the fluorine atom would influence these fragmentation pathways in a predictable manner, aiding in structural confirmation. nih.gov

Chromatographic Techniques for Purity Assessment and Isomer Separation

Chromatographic methods are essential for assessing the purity of synthesized this compound and for separating its different stereoisomers. High-Performance Liquid Chromatography (HPLC) is a particularly vital technique in this regard.

Given that this compound is a chiral molecule, existing as a pair of enantiomers, chiral HPLC is the method of choice for their separation. phenomenex.comnih.gov The separation of enantiomers is crucial as they often exhibit different pharmacological activities. nih.gov The use of chiral stationary phases (CSPs) is the most common approach for resolving enantiomers by HPLC. nih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have proven effective in separating a broad range of chiral compounds, including those with amine functionalities. phenomenex.comnih.govresearchgate.net The selection of the appropriate chiral column and mobile phase composition is critical for achieving optimal separation (enantioselectivity). researchgate.netchromatographyonline.com For primary amines like this compound, crown ether-based stationary phases can also be particularly effective. The separation mechanism relies on the differential formation of diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase. nih.gov

Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS), can also be used for purity assessment. For volatile derivatives of the compound, GC can provide high-resolution separation of impurities. The identification of these impurities is then facilitated by their mass spectra.

Biochemical Assays for Enzyme Activity and Inhibition Quantification (e.g., IC₅₀, kᵢₙₐ꜀ₜ/Kᵢ)

Biochemical assays are critical for characterizing the biological activity of this compound, particularly its potential as an enzyme inhibitor. This compound is an analogue of tranylcypromine, a known inhibitor of monoamine oxidases (MAO) and lysine-specific demethylase 1 (LSD1).

Research has shown that fluorinated phenylcyclopropylamines exhibit inhibitory activity against both MAO-A and MAO-B. nih.gov The introduction of a fluorine atom to the cyclopropane ring has been found to increase the inhibitory potency towards both enzymes. nih.gov Biochemical assays to determine the half-maximal inhibitory concentration (IC₅₀) are standard for quantifying this inhibitory strength. These assays typically involve incubating the enzyme (recombinant human MAO-A or MAO-B) with its substrate in the presence of varying concentrations of the inhibitor. The enzyme activity is then measured, often through spectrophotometric or fluorometric detection of the product, and the IC₅₀ value is calculated. For this compound, it has been demonstrated that the stereochemistry is important, with the (1S,2S)-enantiomer being a more potent inhibitor of both MAO-A and MAO-B than the (1R,2R)-enantiomer. nih.gov

Below is a table summarizing the types of biochemical assays and the key parameters measured in the study of this compound and its analogues.

Assay TypeEnzyme Target(s)Key ParametersSignificance
IC₅₀ Determination MAO-A, MAO-B, LSD1IC₅₀Quantifies the concentration of the inhibitor required to reduce enzyme activity by 50%, indicating potency.
Time-Dependent Inhibition Assay MAO-A, MAO-B, LSD1kᵢₙₐ꜀ₜ, Kᵢ, kᵢₙₐ꜀ₜ/KᵢCharacterizes mechanism-based inhibitors, providing measures of the maximal rate of inactivation and the efficiency of inactivation.

Future Perspectives and Research Frontiers

Design of Novel Selective Enzyme Inhibitors

A primary avenue for future research lies in leveraging the cis-2-Fluoro-2-phenylcyclopropanamine structure to design novel and highly selective enzyme inhibitors. The presence of fluorine is key; its high electronegativity and relatively small size can be exploited to create mechanism-based inhibitors that form stable complexes with target enzymes. nih.govresearchgate.net Fluorinated compounds can act as "suicide substrates" or form stabilized "transition state analogue" complexes, leading to potent and often irreversible inhibition. nih.govresearchgate.net

Future work will likely focus on modifying the core structure to achieve enhanced selectivity for specific enzyme targets. For instance, while fluorinated TCP derivatives are known to inhibit enzymes like Lysine-Specific Demethylase 1 (LSD1) and MAOs, substitutions on the para position of the phenyl ring have been shown to improve potency against tyramine (B21549) oxidase. nih.gov A systematic exploration of substitutions on both the phenyl ring and the amine group could yield inhibitors with high selectivity for one enzyme over others, such as distinguishing between MAO-A and MAO-B, or targeting other enzymes implicated in disease, like fatty acid synthase (FASN) or cyclooxygenases (COX). nih.govmdpi.com The goal is to develop compounds that precisely target a single enzyme in a relevant pathological pathway, thereby minimizing off-target effects.

Elucidation of Broader Biological Activities

Beyond its known effects on amine oxidases, the full spectrum of biological activities for this compound and its future derivatives remains largely unexplored. Tranylcypromine-based compounds have shown potential as anti-cancer, antiviral, and anti-inflammatory agents, and are involved in prostaglandin (B15479496) synthesis. nih.gov This suggests that this compound could serve as a starting point for developing drugs for a variety of conditions.

Future research should involve extensive screening of new analogues against diverse panels of cancer cell lines and in various disease models. For example, the overexpression of enzymes like FASN is linked to the progression of many cancers, making it an attractive target. nih.gov A research program could focus on synthesizing a library of this compound derivatives and evaluating their cytotoxicity and FASN inhibition in colorectal and breast cancer cell lines. nih.gov Similarly, investigating their effects on inflammatory pathways, such as those mediated by COX and 5-lipoxygenase (5-LOX), could uncover new leads for anti-inflammatory therapies. mdpi.com

Computational Design and Predictive Modeling for New Analogues

In silico molecular design methods are poised to accelerate the discovery of new drugs based on the this compound scaffold. nih.gov Computational tools can be used to model the interaction of potential analogues with the active site of a target enzyme, predicting binding affinity and orientation. This rational design approach allows chemists to prioritize the synthesis of compounds with the highest likelihood of success, saving time and resources. researchgate.net

A typical workflow would involve using the known crystal structure of a target enzyme, such as human topoisomerase II or CD38, to perform molecular docking studies with a virtual library of novel this compound analogues. nih.govresearchgate.net Techniques like molecular dynamics (MD) simulations can further refine these models, providing insights into the stability of the compound-enzyme complex. nih.gov The structure-activity relationships derived from these computational studies can guide the synthesis and subsequent in vitro testing of the most promising candidates, creating an efficient "design, make, and test" cycle. nih.gov

Exploration of Additional Protein Targets and Biological Pathways

A crucial frontier of research is the identification of entirely new protein targets and biological pathways modulated by this compound and its derivatives. The TCP scaffold is known to interact with a variety of proteins, including enzymes and cellular receptors like the P2Y12 receptor and the cytochrome P450 superfamily. nih.gov The unique stereochemistry and fluorine substitution of the cis isomer may confer affinity for a different set of protein targets. nih.gov

Future investigations could employ chemoproteomic techniques to "fish" for novel binding partners in cell lysates. This involves creating a tagged version of the compound to capture its interacting proteins, which can then be identified by mass spectrometry. Furthermore, exploring allosteric binding sites—sites on an enzyme distinct from the active site—offers a promising strategy. nih.gov Targeting allosteric sites can provide a new way to modulate enzyme activity and may circumvent existing drug resistance mechanisms, as has been proposed for bacterial DNA gyrase inhibitors. nih.gov Identifying such novel targets and pathways will open up new therapeutic possibilities for this versatile chemical scaffold.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for cis-2-Fluoro-2-phenylcyclopropanamine, and how can stereochemical purity be ensured?

  • Methodological Answer : Synthesis typically involves cyclopropanation of fluorinated phenyl precursors (e.g., fluorophenylacetic acid derivatives, CAS 451-82-1 or 405-50-5 ) with amines under controlled conditions. Stereochemical control is achieved via chiral auxiliaries or asymmetric catalysis. Post-synthesis, purity is validated using chiral HPLC or polarimetry. NMR spectroscopy (e.g., 19F^{19}\text{F}-NMR) confirms the cis-configuration by analyzing coupling constants between cyclopropane protons and fluorine .

Q. How can researchers characterize the thermal stability and conformational dynamics of this compound?

  • Methodological Answer : Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) assess thermal stability. Variable-temperature NMR (1H^{1}\text{H}, 13C^{13}\text{C}) probes conformational dynamics by observing ring strain effects on chemical shifts. Computational methods (DFT calculations) model energy barriers for ring puckering or fluorine-phenyl interactions .

Q. What spectroscopic techniques are critical for distinguishing this compound from its trans isomer?

  • Methodological Answer : X-ray crystallography provides definitive structural confirmation. In solution, 19F^{19}\text{F}-NMR and 1H^{1}\text{H}-1H^{1}\text{H} NOESY spectra differentiate cis/trans isomers via spatial proximity of fluorine and cyclopropane protons. IR spectroscopy identifies strain-induced vibrational modes unique to the cis configuration .

Advanced Research Questions

Q. How do electronic effects of the fluorine substituent influence the reactivity of this compound in ring-opening reactions?

  • Methodological Answer : Fluorine’s electron-withdrawing nature increases ring strain, accelerating acid- or base-catalyzed ring-opening. Kinetic studies (e.g., monitoring by 19F^{19}\text{F}-NMR) quantify reaction rates. Isotopic labeling (e.g., 2H^{2}\text{H} at cyclopropane positions) tracks regioselectivity. Compare with non-fluorinated analogs (e.g., CAS 69684-88-4 ) to isolate electronic effects .

Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?

  • Methodological Answer : Contradictions often arise from impurities (e.g., trans isomers) or solvent-dependent conformational changes. Replicate studies using rigorously purified samples (chiral HPLC) and standardized solvent systems. Meta-analyses of published data (e.g., CAS 661470-55-9 vs. 69684-89-5 ) should account for enantiomeric excess and crystallization conditions .

Q. How can computational models predict the pharmacokinetic properties of this compound?

  • Methodological Answer : Molecular dynamics simulations model membrane permeability (logP) and solubility. QSAR models correlate fluorine’s electronegativity with metabolic stability. Validate predictions via in vitro assays (e.g., hepatic microsomal stability tests) and compare with fluorinated analogs (e.g., perfluorooctane derivatives, CAS 1763-23-1 ).

Q. What experimental designs mitigate challenges in scaling up enantioselective synthesis of this compound?

  • Methodological Answer : Use flow chemistry to enhance stereochemical control and reduce side reactions. Design fractional factorial experiments to optimize catalyst loading, temperature, and pressure. Monitor enantiomeric excess in real-time via inline PAT (Process Analytical Technology) tools like Raman spectroscopy .

Data Interpretation & Reporting

Q. How should researchers address discrepancies between computational and experimental data on the compound’s dipole moment?

  • Methodological Answer : Discrepancies may arise from solvent effects or basis set limitations in DFT calculations. Recompute using implicit solvation models (e.g., COSMO) and compare with experimental values from microwave spectroscopy or dielectric constant measurements .

Q. What frameworks (e.g., FINERMAPS) ensure rigor in designing studies on this compound’s neuropharmacological potential?

  • Methodological Answer : Apply FINERMAPS criteria:

  • Feasibility : Validate in vitro blood-brain barrier (BBB) penetration assays before in vivo trials.
  • Novelty : Compare with non-fluorinated cyclopropanamines (CAS 13531-35-6 ).
  • Ethics : Adhere to IACUC guidelines for animal models.
  • Relevance : Align with FDA guidelines on fluorinated CNS agents .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.